Lead bis(2,4-dihydroxybenzoate)
Description
Lead bis(2,4-dihydroxybenzoate) is a coordination compound where lead ions are complexed with two 2,4-dihydroxybenzoate ligands. This compound is registered under CAS number 41453-50-3 and EINECS 255-375-5 . Its structure features hydroxy groups at the 2- and 4-positions of the benzoate ring, which influence its chemical reactivity, solubility, and interactions with biological or environmental systems.
Properties
CAS No. |
41453-50-3 |
|---|---|
Molecular Formula |
C14H10O8Pb |
Molecular Weight |
513 g/mol |
IUPAC Name |
2-carboxy-5-hydroxyphenolate;lead(2+) |
InChI |
InChI=1S/2C7H6O4.Pb/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2 |
InChI Key |
CQGXUYYUUPEUIH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Pb+2] |
Related CAS |
89-86-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Reactants and Stoichiometry
- Lead Source: Lead(II) oxide (PbO), reagent grade, yellow form.
- Ligand: 2,4-dihydroxybenzoic acid (beta-resorcylic acid), practical grade.
- Solvent: Distilled or deionized water.
The molar ratio of lead to 2,4-dihydroxybenzoic acid is generally 1:2, forming the bis-ligand complex.
Reaction Conditions
- Temperature: The reaction is conducted preferably at 65 °C to accelerate the reaction rate. Room temperature (25 °C) reactions are possible but require longer times.
- pH: Initial pH is acidic (~3.8 at room temperature). The pH gradually increases as the reaction proceeds, stabilizing at around 4.7 to 5.5 when complete.
- Reaction Time: Approximately 3.5 hours at 65 °C; up to 8 hours at room temperature.
Procedure Steps
- Weigh the appropriate amounts of lead(II) oxide and 2,4-dihydroxybenzoic acid into a reaction vessel (e.g., 250 mL beaker).
- Add 50 mL distilled water to wet the solids thoroughly, stir at room temperature.
- Add more distilled water to bring the total volume to 200 mL.
- Stir vigorously using a magnetic stirrer; continuously monitor pH.
- Heat the slurry to 65 °C. The ligand partially dissolves, lowering pH initially.
- The reaction proceeds with gradual pH increase until a constant pH indicates completion.
- Filter the hot slurry using a Buchner funnel and Whatman #42 filter paper.
- Wash the product residue with three equal portions of distilled water at 65 °C.
- Dry the product at 110 °C to constant weight; optionally, drying at lower temperatures yields hydrated forms.
- Grind the dried product to a fine powder.
Reaction Monitoring and Yield
- The reaction progress is monitored by pH changes; a stable pH indicates reaction completion.
- Yields are typically high, around 90–98.5%.
- Purity exceeds 95% by weight, with some preparations achieving greater than 99% purity.
- Drying at 110 °C results in loss of water of hydration (~3% weight loss), confirming the presence of hydrated forms.
Variations and Optimization
- Order of Addition: When synthesizing compounds with two different ligands, the order of adding reactants is critical to avoid side reactions.
- Excess Ligand: Using a 5% excess of 2,4-dihydroxybenzoic acid can increase reaction rate and ensure complete reaction of lead salts but requires thorough washing to remove unreacted acid.
- Temperature Effects: Higher temperatures (up to 100 °C) accelerate reaction but may affect product quality.
- Alternative Lead Salts: Lead(II) oxide is preferred; other lead salts may affect yield and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Lead Source | Lead(II) oxide (yellow form) | Reagent grade preferred |
| Ligand | 2,4-dihydroxybenzoic acid | Practical grade |
| Solvent | Distilled or deionized water | Volume adjusted to 200 mL |
| Molar Ratio (Pb:Ligand) | 1:2 | Stoichiometric for bis-ligand complex |
| Temperature | 65 °C (preferred), 25 °C (possible) | Higher temp accelerates reaction |
| Reaction Time | 3.5 hours at 65 °C; 8 hours at 25 °C | Monitored by pH stabilization |
| pH Range | Initial ~3.8; final ~4.7–5.5 | pH increase indicates reaction progress |
| Filtration | Hot filtration with Buchner funnel, Whatman #42 | Removes product from supernatant |
| Washing | Three washes with distilled water at 65 °C | Removes impurities and excess ligand |
| Drying Temperature | 110 °C to constant weight | Optional lower temp for hydrated product |
| Yield | 90–98.5% | High yield typical |
| Purity | >95%, up to >99% | Verified by analysis |
Chemical Reactions Analysis
Types of Reactions
Lead bis(2,4-dihydroxybenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert lead bis(2,4-dihydroxybenzoate) to lead metal and other reduced forms of the ligands.
Substitution: The 2,4-dihydroxybenzoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other metal salts.
Major Products Formed
Oxidation: Lead oxides and oxidized organic by-products.
Reduction: Lead metal and reduced organic compounds.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Lead bis(2,4-dihydroxybenzoate) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other lead-based coordination complexes and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and biological activity.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of lead bis(2,4-dihydroxybenzoate) involves its ability to coordinate with other molecules through its lead center and the hydroxyl groups of the 2,4-dihydroxybenzoate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Table 1: Physical and Structural Properties of Selected Dihydroxybenzoate Derivatives
Key Structural Insights:
- Position of Hydroxy Groups: The 2,4-substitution in lead bis(2,4-dihydroxybenzoate) creates steric and electronic effects distinct from 2,6- or 3,5-isomers. For example, 2,6-dihydroxybenzoate is a key pharmaceutical intermediate but is synthesized non-selectively , whereas 3,5-dihydroxybenzoate derivatives exhibit higher symmetry and thermal stability .
- Enzyme Interactions : Substitution patterns dictate biological activity. The 4- or 5-hydroxy groups in 3,4- or 3,5-dihydroxybenzoates clash with Phe23 in enzymes like GRDC (glutaconyl-CoA decarboxylase), reducing decarboxylation efficiency compared to 2,4-isomers .
Key Findings:
- Low Yields : Methyl 2,4-dihydroxybenzoate synthesis suffers from low yields due to unstable intermediates (e.g., 3,4-dihydro-2H-pyran-5-carboxylate) . Similar challenges may affect lead complex synthesis.
- By-Product Formation : Traditional methods for 2,6-dihydroxybenzoate produce equal amounts of 2,4-isomer, complicating purification .
Biological Activity
Lead bis(2,4-dihydroxybenzoate) (CAS Number: 20936-32-7) is a compound formed from the reaction of lead with 2,4-dihydroxybenzoic acid. This compound has garnered interest due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article reviews the biological activity of Lead bis(2,4-dihydroxybenzoate), including its effects on human health, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Lead bis(2,4-dihydroxybenzoate) is characterized by its lead ion coordinated with two 2,4-dihydroxybenzoate ligands. Its molecular formula is and it has a molar mass of approximately 398.3 g/mol. The presence of hydroxyl groups in the benzoate moieties contributes to its reactivity and biological interactions.
Toxicological Profile
Lead compounds are known for their toxicity, particularly in relation to lead exposure which can result in various health issues. The toxicological assessment of Lead bis(2,4-dihydroxybenzoate) indicates that it may exhibit both acute and chronic toxicity due to lead's inherent properties. Studies have shown that elevated blood lead levels (PbB) can lead to neurological impairments and developmental issues in offspring .
Table 1: Toxicity Levels Associated with Lead Exposure
| PbB Level (µg/dL) | Observed Effects |
|---|---|
| 50 - 300 | Acute toxicity signs |
| >200 | Developmental toxicity in offspring |
| >40 | Neurological effects in male pups |
Case Studies
- Reproductive Toxicity Study : In a study examining reproductive toxicity, lead acetate was administered to pregnant rats at varying concentrations. The study found a correlation between lead dosage and increased stillbirth rates as well as elevated PbB levels in pups . Although this study did not directly assess Lead bis(2,4-dihydroxybenzoate), it highlights the potential risks associated with lead compounds during gestation.
- Cellular Response to Hydroxybenzoates : Research involving the treatment of fibroblast cell lines with 2,4-dihydroxybenzoate showed a restoration of ubiquinone synthesis in cells deficient in coenzyme Q. This suggests potential therapeutic applications for hydroxybenzoates in mitochondrial dysfunctions .
Q & A
Q. What are the standard synthetic routes for lead bis(2,4-dihydroxybenzoate), and how can stoichiometric ratios be optimized?
Lead bis(2,4-dihydroxybenzoate) is typically synthesized via neutralization reactions between lead salts (e.g., lead carbonate or acetate) and 2,4-dihydroxybenzoic acid. Key considerations include pH control to avoid premature precipitation of lead hydroxides and maintaining a 1:2 molar ratio of Pb²⁺ to the ligand for complete complexation. Characterization via elemental analysis (C, H, O, Pb) and FT-IR (to confirm carboxylate coordination) is essential .
Q. How can the structural stability of lead bis(2,4-dihydroxybenzoate) be assessed under varying pH and temperature conditions?
Stability studies should involve thermogravimetric analysis (TGA) to determine decomposition temperatures and pH-dependent solubility tests. The ester bond in related benzoate derivatives (e.g., 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate) is susceptible to hydrolysis in aqueous environments, suggesting similar sensitivity in lead complexes. Use UV-Vis spectroscopy to monitor ligand dissociation in buffered solutions (pH 2–12) .
Q. What analytical techniques are critical for confirming the purity and composition of lead bis(2,4-dihydroxybenzoate)?
Essential methods include:
- X-ray diffraction (XRD) for crystallinity and phase identification.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for lead content quantification.
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) of the free ligand to confirm absence of synthetic byproducts .
Advanced Research Questions
Q. How do microbial systems metabolize 2,4-dihydroxybenzoate derivatives, and what enzymes are involved?
In Candida parapsilosis, 2,4-dihydroxybenzoate is degraded via oxidative decarboxylation by flavin-dependent monooxygenases (e.g., 4-hydroxybenzoate 1-hydroxylase), yielding 1,2,4-trihydroxybenzene as a key intermediate. Enzyme induction studies using anion-exchange chromatography (e.g., DEAE-Sepharose) show NAD(P)H-dependent activity, with substrate specificity influenced by hydroxylation patterns .
Q. What strategies can resolve contradictions in reported stability data for lead-based benzoate complexes?
Divergent stability results may arise from differences in synthetic protocols (e.g., solvent polarity, counterion effects) or analytical conditions (e.g., humidity during TGA). Comparative studies should standardize synthesis (e.g., reflux time, drying methods) and employ multiple characterization techniques (e.g., XRD, TGA, and dynamic vapor sorption) to isolate variables .
Q. How can lead bis(2,4-dihydroxybenzoate) be integrated into advanced materials research, such as coordination polymers or catalysts?
The ligand’s bifunctional hydroxyl/carboxylate groups enable diverse coordination modes with lead. Explore solvothermal synthesis (e.g., in DMF/water) to form polymeric networks. Evaluate catalytic potential in cross-coupling reactions via X-ray absorption spectroscopy (XAS) to probe Pb²⁺ electronic states .
Methodological Considerations
- Data Contradictions : Cross-validate enzyme activity assays (e.g., spectrophotometric monitoring of NADPH oxidation at 340 nm) with controls for auto-oxidation artifacts .
- Experimental Design : For degradation studies, use LC-MS to track metabolite profiles (e.g., 1,2,4-trihydroxybenzene) and correlate with enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
